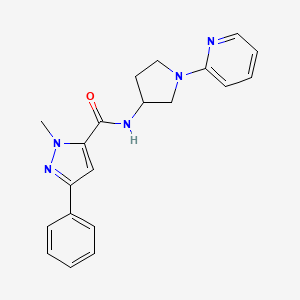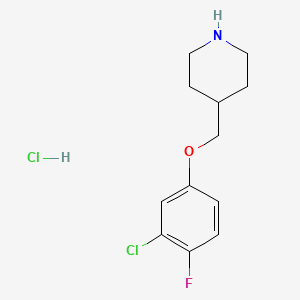
4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate is a complex organic compound used in various scientific and industrial applications. With a notable structure that includes piperidine, acetamide, and benzamide groups, its properties and potential uses are a subject of interest in the fields of chemistry, biology, and pharmaceuticals. The fluorobenzyl and oxalate components further enhance its chemical reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process. Here is a general outline of the synthetic route:
Formation of 4-(4-Fluorobenzyl)oxybenzaldehyde: : This step involves the nucleophilic aromatic substitution reaction between 4-fluorobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base like potassium carbonate in an organic solvent such as acetone.
Synthesis of Piperidine Derivative: : The next step is the preparation of the piperidine derivative by reacting the previously formed 4-(4-fluorobenzyl)oxybenzaldehyde with piperidine under reductive amination conditions using a reducing agent like sodium cyanoborohydride.
Formation of the Acetamido Intermediate: : This intermediate can be formed by the acetylation of the piperidine derivative using acetyl chloride or acetic anhydride in the presence of a base.
Benzamide Formation: : The final step involves the coupling of the acetamido intermediate with 4-aminobenzamide in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial production, the methods described above are scaled up, often employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency. Reaction conditions are optimized to ensure reproducibility and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the piperidine and benzyl groups.
Reduction: : Reduction reactions might target the carbonyl groups in the acetamido and benzamide moieties.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions in the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Halogenation reagents like bromine (Br2), chlorination with thionyl chloride (SOCl2).
Major Products
Oxidative cleavage of the benzyl group can lead to carboxylic acids.
Reduction of the amide groups might produce amines.
Substitution reactions generally introduce halogens or other electrophilic groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it an ideal starting material for further functionalization and derivatization.
Biology
Biologically, the compound has been studied for its interactions with various biological targets. It is used in studying enzyme inhibition and receptor binding due to its ability to interact with specific molecular sites.
Medicine
In the medical field, derivatives of this compound are explored for their potential therapeutic effects. Its structure-activity relationship (SAR) studies are significant in drug discovery, particularly in designing new pharmacophores.
Industry
Industrial applications include its use as a precursor in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate involves its interaction with specific molecular targets. The fluorobenzyl moiety enhances its binding affinity to particular receptors, while the piperidine ring provides structural flexibility. The compound may inhibit or activate enzymatic pathways, altering biochemical processes within cells.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Compared to similar compounds such as 4-(2-(4-(((3-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide and 4-(2-(4-(((4-Methylbenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide, the presence of the fluorine atom in the fluorobenzyl moiety of our compound imparts increased lipophilicity and altered electronic properties, which can significantly influence its reactivity and binding characteristics.
Similar Compounds
4-(2-(4-(((3-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide
4-(2-(4-(((4-Methylbenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide
4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide
The unique features of 4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate, particularly its fluorinated benzyl group, make it a valuable compound in various research and industrial domains.
Propriétés
IUPAC Name |
4-[[2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]benzamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3.C2H2O4/c23-19-5-1-16(2-6-19)14-29-15-17-9-11-26(12-10-17)13-21(27)25-20-7-3-18(4-8-20)22(24)28;3-1(4)2(5)6/h1-8,17H,9-15H2,(H2,24,28)(H,25,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUGRZQKDIMCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)C(=O)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2825902.png)
![[(E)-3-(1H-Benzimidazol-2-yl)-2-hydroxy-4-methoxy-4-oxobut-2-enyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2825903.png)


![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2825908.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2825910.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2825914.png)





